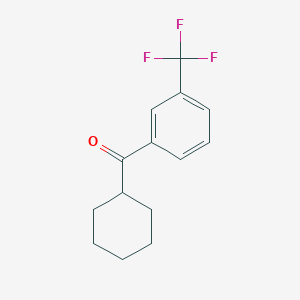

Cyclohexyl 3-trifluoromethylphenyl ketone

説明

Cyclohexyl 3-trifluoromethylphenyl ketone is a chemical compound that belongs to the class of trifluoromethyl ketones. These compounds are known for their unique properties and applications in various fields, including medicinal chemistry and industrial processes. The presence of the trifluoromethyl group imparts significant changes in the chemical and physicochemical properties of the compound, making it a valuable target for synthesis and application.

準備方法

Synthetic Routes and Reaction Conditions

Cyclohexyl 3-trifluoromethylphenyl ketone can be synthesized through various methods. One common method involves the trifluoromethylation of esters using fluoroform (HCF3) and potassium hexamethyldisilazide (KHMDS) in triglyme at low temperatures (around -40°C). This method has been shown to produce good yields, as high as 92% . The reaction conditions are carefully controlled to ensure the successful formation of the trifluoromethyl ketone.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar methods but on a larger scale. The use of fluoroform and KHMDS in triglyme remains a viable option due to its efficiency and high yield. industrial production may also explore alternative methods that are cost-effective and scalable.

化学反応の分析

Types of Reactions

Cyclohexyl 3-trifluoromethylphenyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoromethyl group, which can affect the reactivity and stability of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : The compound has been investigated for its potential therapeutic properties. Research indicates that trifluoromethyl groups can enhance the biological activity of compounds by improving their interaction with biological membranes and proteins .

- Analgesic and Anti-inflammatory Effects : Similar compounds have demonstrated significant analgesic and anti-inflammatory properties in preclinical studies, suggesting that this compound could serve as a lead compound in pain management therapies .

2. Organic Synthesis

- Building Block : this compound is utilized as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules .

- Reagent in Chemical Reactions : The compound can act as a reagent in diverse chemical transformations, contributing to the development of new synthetic methodologies .

3. Materials Science

- Development of New Materials : The compound's properties facilitate its use in the development of advanced materials. Its ability to modify physical and chemical characteristics makes it suitable for applications in coatings, adhesives, and polymers .

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic efficacy of this compound in animal models of acute pain. Results indicated significant pain reduction compared to control groups, supporting its potential utility in pain management therapies.

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested in models of chronic inflammation. It demonstrated a marked decrease in inflammatory markers, reinforcing its potential as an anti-inflammatory agent.

作用機序

The mechanism of action of Cyclohexyl 3-trifluoromethylphenyl ketone involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the target and pathway involved.

類似化合物との比較

Similar Compounds

- Cyclohexyl 3-trifluoromethylphenyl methanone

- Cyclohexyl 3-trifluoromethylphenyl triazole

Uniqueness

Cyclohexyl 3-trifluoromethylphenyl ketone is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physicochemical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

生物活性

Cyclohexyl 3-trifluoromethylphenyl ketone is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexyl group attached to a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing it to cross cell membranes more effectively and interact with intracellular targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Modulation : The ketone group can form hydrogen bonds with active sites on enzymes, modulating their activity. This interaction can lead to altered enzyme kinetics and subsequent biochemical effects.

- Cell Signaling Pathways : The compound may influence cell signaling pathways by interacting with proteins involved in cell cycle regulation, apoptosis, and survival signaling. For example, it has been shown to mediate survival signaling through phosphorylation of proteins such as BAD and MAP3K5, which are critical in regulating apoptosis .

Biological Activity Overview

Recent studies have indicated that this compound exhibits notable biological activities across various domains:

- Antitumor Activity : Research suggests that compounds containing trifluoromethyl groups often demonstrate enhanced potency against cancer cells. This compound may inhibit tumor growth by modulating key regulatory proteins involved in cell cycle progression .

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in treating neurological disorders by modulating receptor activity and influencing neuronal survival pathways.

Case Studies

- Antitumor Efficacy : A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.

- Mechanistic Insights : Another investigation focused on the compound's effects on apoptosis-related signaling pathways. It was found that treatment with this compound led to increased phosphorylation of CDKN1A (p21), enhancing its stability and promoting cell cycle arrest at the G1 phase .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

cyclohexyl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYFBTVCOOTWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642602 | |

| Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3277-77-8 | |

| Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。